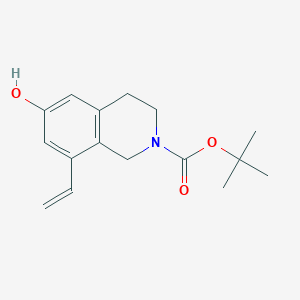
tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a chemical compound with the molecular formula C14H19NO3 . It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated isoquinoline form.
Substitution: The compound can participate in substitution reactions, particularly at the ethenyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the behavior of isoquinoline derivatives in biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
Uniqueness:
- Structural Differences: The presence of the ethenyl group in tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential biological activity .
- Reactivity: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-5-11-8-13(18)9-12-6-7-17(10-14(11)12)15(19)20-16(2,3)4/h5,8-9,18H,1,6-7,10H2,2-4H3 |
InChI Key |
MPCKZMCEVFRDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
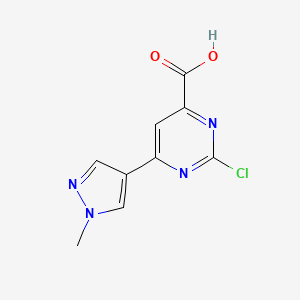

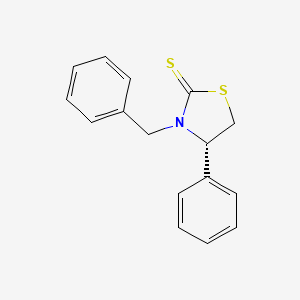
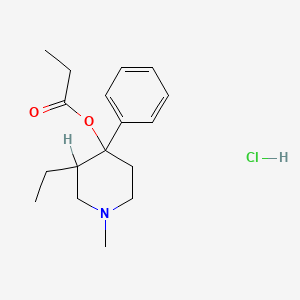
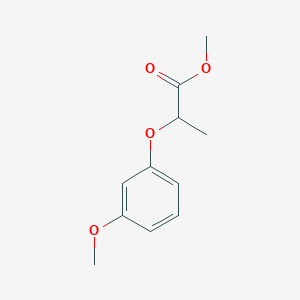
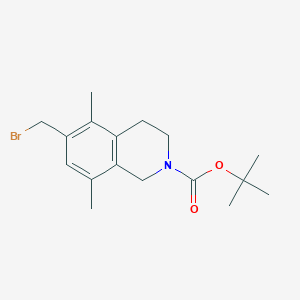

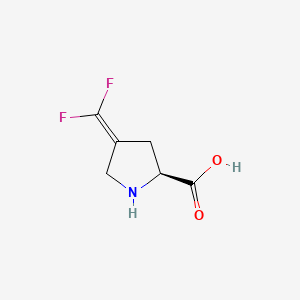

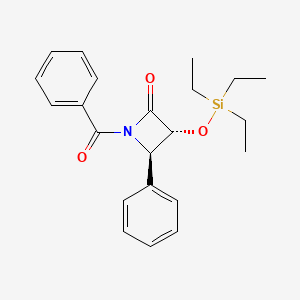
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
